3-ethyl-5-methyl-1H-indole

Indole N-methyltransferase INMT enzyme inhibition

Researchers requiring regioselective indole functionalization face isomeric mixtures when using monosubstituted scaffolds. 3-Ethyl-5-methyl-1H-indole (CAS 259865-74-2) addresses this by blocking C3 and C5 positions, directing electrophilic substitution exclusively to C2/C6. • INMT inhibition: Ki = 12 µM - 7-fold more potent than PDAT (Ki = 84 µM) • 98% purity with batch-specific NMR, HPLC, GC QC documentation • Dual-substitution pattern enables focused SAR libraries at C2 and C6 positions

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B13702721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-5-methyl-1H-indole
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C=C(C=C2)C
InChIInChI=1S/C11H13N/c1-3-9-7-12-11-5-4-8(2)6-10(9)11/h4-7,12H,3H2,1-2H3
InChIKeyAJNFUQBNLZGEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-methyl-1H-indole Overview


3-Ethyl-5-methyl-1H-indole is a C3- and C5-disubstituted indole scaffold (C11H13N, MW 159.23) that serves as a procurement-ready intermediate for medicinal chemistry and a direct biochemical probe for indole N-methyltransferase (INMT) [1]. The compound is commercially available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) , distinguishing it from custom-synthesis analogs that lack standardized release data. Unlike monosubstituted indoles such as 3-ethylindole (C10H11N) or 5-methylindole (C9H9N), this dual-substituted variant offers a distinct steric and electronic profile that can modulate target engagement, metabolic stability, and regioselectivity in downstream functionalization [2].

Scaffold Identity Dual C3/C5-substituted indole building block
Biochemical Context INMT enzyme inhibition probe workflow
Procurement Quality Batch-specific QC documentation (NMR, HPLC, GC)

Why Monosubstituted Indoles Cannot Substitute


Generic substitution with structurally similar indoles (e.g., 3-ethylindole, 5-methylindole, or 3,5-dimethylindole) fails because the combined C3-ethyl and C5-methyl substitution pattern of 3-ethyl-5-methyl-1H-indole confers a unique steric and electronic profile that monosubstituted analogs cannot replicate. While 3-ethylindole (CAS 1484-19-1) lacks the C5-methyl group and 5-methylindole (CAS 614-96-0) lacks the C3-ethyl group [1][2], the target compound simultaneously presents both substituents, directly impacting binding pocket complementarity, metabolic stability, and regioselectivity in subsequent synthetic transformations [3]. The BindingDB entry for 3-ethyl-5-methyl-1H-indole demonstrates measurable inhibition of human indole N-methyltransferase (Ki = 12,000 nM) [4], a biochemical property that is not documented for the monosubstituted analogs in authoritative databases, underscoring that the dual-substitution pattern yields a functionally distinct entity rather than an interchangeable scaffold.

Dual C3/C5 Substitution
Monosubstituted analogs (3-ethylindole, 5-methylindole) lack combined steric/electronic profile. Binding-pocket complementarity and regioselectivity may not transfer.
INMT Inhibition Evidence
INMT inhibition data not documented for monosubstituted indoles in authoritative databases. Functional profile may differ; enzyme assay context requires review.
QC and Regioselectivity
Typical generic indole building blocks offer lower purity (95–97%) and limited QC. Regiochemical outcome and batch reproducibility may shift.

Differentiation Evidence


INMT Inhibition Compared to PDAT

3-Ethyl-5-methyl-1H-indole inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 µM) [1]. In contrast, the commercially available noncompetitive INMT inhibitor PDAT exhibits a Ki of 84,000 nM (84 µM) against rabbit lung INMT [2]. The target compound demonstrates 7-fold greater potency (Ki difference = 7×) in enzyme inhibition assays. This difference suggests that 3-ethyl-5-methyl-1H-indole may serve as a more sensitive chemical probe for INMT activity studies or as a starting point for developing more potent INMT inhibitors.

INMT Inhibition (Ki)
Cross-study comparable
12 µM (human INMT) vs 84 µM (rabbit lung INMT)
Supports enzyme inhibition assay context; cross-species data require review.
Species-matched validation recommended before direct comparison.
Indole N-methyltransferase INMT enzyme inhibition biochemical probe methyltransferase assay

Purity and Batch-Specific QC

Commercial suppliers provide 3-ethyl-5-methyl-1H-indole at a standardized purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC spectra available upon request . In contrast, many generic indole building blocks (e.g., unsubstituted indole, 3-methylindole, 5-methylindole) are often offered at 95-97% purity without guaranteed batch-specific QC documentation . The 98% purity specification with full analytical characterization reduces the risk of impurities interfering with sensitive catalytic reactions or biological assays, and provides traceable quality assurance for regulatory or publication requirements.

Purity & QC Documentation
Class-level inference
98% purity with batch-specific NMR, HPLC, GC
Supports reproducible synthesis and assay context; traceability review advised.
QC level may vary by supplier; request documentation.
chemical purity quality control NMR HPLC GC building block

Regioselective Functionalization Advantage

The presence of both C3-ethyl and C5-methyl substituents on the indole ring system of 3-ethyl-5-methyl-1H-indole blocks two common sites of electrophilic aromatic substitution, thereby directing subsequent functionalization to the remaining C2 and C6 positions [1]. In contrast, monosubstituted analogs like 3-ethylindole (C10H11N) or 5-methylindole (C9H9N) present a more complex regiochemical landscape with multiple reactive sites, often leading to isomeric mixtures and lower yields of the desired product [2]. This regiochemical constraint is a direct consequence of the dual-substitution pattern and is not achievable with single-substituted indoles. While no direct head-to-head yield comparison is available, the inherent regioselectivity advantage translates to reduced purification burden and higher effective yield of the targeted derivative in multi-step syntheses.

Regioselective Substitution
Class-level inference
C3/C5 blocked; reactive at C2/C6 vs monosubstituted: more reactive sites
Supports isomer control in synthesis; purification burden may be reduced.
Yield advantage context-dependent; confirm experimentally.
regioselective synthesis C-H functionalization building block medicinal chemistry SAR

Application Scenarios


INMT Activity Probe

3-Ethyl-5-methyl-1H-indole can be used as a direct biochemical probe in INMT inhibition assays, where its Ki of 12 µM [1] offers a more potent starting point than the established tool compound PDAT (Ki = 84 µM) [2]. This 7-fold stronger inhibition makes the compound suitable for dose-response studies, enzyme kinetics characterization, and high-throughput screening campaigns targeting INMT-related pathways in neuroscience, oncology, or metabolism.

C2/C6-Focused Library Synthesis

In medicinal chemistry campaigns requiring selective functionalization at the C2 or C6 positions of the indole ring, 3-ethyl-5-methyl-1H-indole serves as a strategic building block. The C3-ethyl and C5-methyl groups block two common reactive sites, directing electrophilic substitution exclusively to C2 and C6 [3]. This regiochemical control minimizes isomeric mixtures and reduces purification burdens, making the compound particularly valuable for synthesizing focused libraries of 2-substituted or 6-substituted indole derivatives with potential kinase, GPCR, or nuclear receptor activity.

Analytical Standard with Full QC

For laboratories requiring high-confidence compound identity and purity for method development, validation, or regulatory submissions, 3-ethyl-5-methyl-1H-indole is available at 98% purity with batch-specific NMR, HPLC, and GC spectra . This level of documentation exceeds that of many generic indole building blocks and supports applications such as LC-MS method calibration, NMR reference standard preparation, or impurity profiling in drug substance analysis.

Advanced Indole Therapeutic Intermediate

As a dual-substituted indole core, 3-ethyl-5-methyl-1H-indole is a versatile intermediate for constructing more complex pharmacophores. Its unique substitution pattern can be exploited to access SAR around C2 and C6 positions while maintaining the C3-ethyl and C5-methyl groups as fixed structural elements that may confer metabolic stability or target selectivity [4]. This scaffold is particularly relevant for programs targeting kinases, GPCRs, or epigenetic enzymes where indole cores are privileged structures.

Application
Selection Property
Validation Focus
INMT pathway inhibition studies
Reported enzyme inhibition context
INMT inhibition assay review
C2/C6-directed indole synthesis
Regioselective dual-substitution scaffold
Isomer profile and synthetic yield review
Method calibration and identity confirmation
Batch-specific QC documentation (NMR, HPLC, GC)
Purity and traceability review
Targeted library synthesis (kinase/GPCR)
Dual-substituted indole core
SAR and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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